3-(2,2,2-Trifluoroethoxy)benzaldehyde
Overview
Description
3-(2,2,2-Trifluoroethoxy)benzaldehyde: is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety. This compound is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the trifluoroethanol to form the trifluoroethoxy group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: 3-(2,2,2-Trifluoroethoxy)benzoic acid.
Reduction: 3-(2,2,2-Trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2,2,2-Trifluoroethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce the trifluoroethoxy group into target molecules .
Biology: In biological research, this compound is used to study the effects of trifluoroethoxy-substituted compounds on biological systems. It serves as a model compound for understanding the interactions of trifluoroethoxy groups with biological molecules .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates that may exhibit improved pharmacokinetic properties due to the presence of the trifluoroethoxy group .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-Methoxy-3-((2,2,2-trifluoroethoxy)methyl)benzaldehyde: This compound has a similar structure but with a methoxy group instead of a hydroxyl group.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound contains two trifluoroethoxy groups and a carboxylic acid group.
Uniqueness: 3-(2,2,2-Trifluoroethoxy)benzaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a trifluoroethoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNUKVSIHDRZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155908-58-0 | |
Record name | 3-(2,2,2-trifluoroethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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